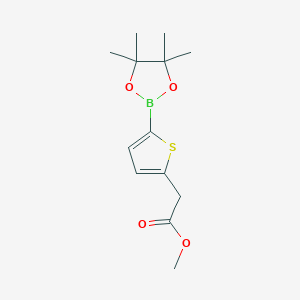

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate

Descripción general

Descripción

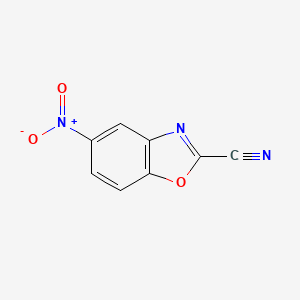

“Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It can also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

This compound can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate and its derivatives are primarily used in the synthesis of complex organic compounds. Huang et al. (2021) synthesized similar compounds via a three-step substitution reaction. They confirmed the structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds were also subjected to crystallographic and conformational analyses, with molecular structures optimized using density functional theory (DFT) (Huang et al., 2021). Wu et al. (2021) also conducted similar studies, emphasizing the consistency of molecular structures optimized by DFT with crystal structures determined by X-ray diffraction (Wu et al., 2021).

Application in Boron Chemistry

Boron-containing compounds, such as those synthesized by Das et al. (2011), are gaining attention in scientific research. Their study involved the synthesis of boron-containing derivatives, highlighting their potential as HGF-mimetic agents. The derivatives were synthesized using the Miyaura borylation reaction, showcasing the versatility of these compounds in boron chemistry (Das et al., 2011).

Potential in Organic and Medicinal Chemistry

Spencer et al. (2002) explored the synthesis of derivatives with potential inhibitory activity against serine proteases. These compounds were studied in both solid state and solution, indicating their potential in organic and medicinal chemistry research (Spencer et al., 2002).

Educational Application in Organic Chemistry

An interesting application was presented by Min (2015), who designed an organic experiment using a similar compound. This experiment was intended for undergraduate courses in Organic Chemistry, highlighting the educational value of such compounds in enhancing student interest and experimental skills in scientific research (Min, 2015).

Direcciones Futuras

Aryl borate has a wide range of applications in pharmacy and biology . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Propiedades

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(19-10)8-11(15)16-5/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRIXQPXQLFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)